![molecular formula C17H22N4O B6438006 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2549044-57-5](/img/structure/B6438006.png)
3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
This compound is a cell-permeable, noncytotoxic triazine-diamino compound that acts as a potent, dual NOX2 and NOX4 isoform-selective inhibitor . It does not function as an antioxidant nor as a scavenger of reactive oxygen species (ROS) . It selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base .
Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases . For example, the structure of “3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-methylphenyl)pyrazole-4-carboxamide” is available on PubChem .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in various databases . For example, the molecular weight of “3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-methylphenyl)pyrazole-4-carboxamide” is 467.6 g/mol .
Scientific Research Applications
Pharmacological Applications
This compound has been found to have fascinating pharmacological properties . It’s a part of the 1,2,3-triazoles and their hybrids, which have emerged as “lead molecules” in drug discovery in recent years .
Antibacterial Agents
Various 1,2,3-triazole-based compounds, including this one, have been synthesized as potential antibacterial agents .
Antipsychotic Agents
Aromatic sulfones, which are part of this compound’s structure, have wide application in therapeutic study, particularly as antipsychotic agents .
Reactive Oxygen Species (ROS) Reduction
The compound GLX481304, which is similar to the compound , is shown to dose-dependently reduce ROS levels in hypoxia-challenged mouse cardiomyocytes and improve contractile function in the whole heart .
NOX2 and NOX4 Inhibition
GLX481304 acts as a potent, dual NOX2 and NOX4 isoform-selective inhibitor . This suggests that the compound may have similar properties.
Dopamine Receptor Interactions
In the D4 dopamine receptor, the aromatic microdomain that spans the interface of the second and third transmembrane segments influences the high-affinity interactions with certain ligands . The compound , due to its structural similarity, could potentially interact with these receptors in a similar manner.
Mechanism of Action
Future Directions
Future research could focus on further elucidating the mechanism of action of this compound and its potential therapeutic applications. For example, one study suggests that the receptor is essential for hyperactivity and impaired behavioral inhibition in a mouse model of attention deficit/hyperactivity disorder .
properties
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-5-4-6-15(14(13)2)20-9-11-21(12-10-20)16-17(22)19(3)8-7-18-16/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJHYSZKDKYHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one |
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